Macrocarpal L

Anticancer Cytotoxicity Natural Products

Researchers screening natural product libraries for anticancer leads often encounter macrocarpals with exclusively antibacterial profiles, creating a gap in cytotoxic chemical diversity. Macrocarpal L fills this gap as a structurally distinct sesquiterpenoid from Eucalyptus globulus with validated sub-10 µM IC50 values against A549 lung carcinoma and HL-60 leukemia cells. Unlike antibacterial macrocarpals A-G, its unique sesquiterpene-phloroglucinol architecture drives target selectivity shifts essential for meaningful SAR studies. • Cytotoxicity validated: IC50 <10 µM in A549 (lung) and HL-60 (leukemia) cells • Structurally divergent from antibacterial macrocarpals, enabling comparative SAR • Suitable as a chemical marker for Eucalyptus extract standardization in anticancer research

Molecular Formula C28H40O6
Molecular Weight 472.6 g/mol
Cat. No. B139461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMacrocarpal L
Molecular FormulaC28H40O6
Molecular Weight472.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C1CCC(C2C1(CCC3C2C3(C)C)C)(C)O)C4=C(C(=C(C(=C4O)C=O)O)C=O)O
InChIInChI=1S/C28H40O6/c1-14(2)11-15(20-23(32)16(12-29)22(31)17(13-30)24(20)33)18-8-10-28(6,34)25-21-19(26(21,3)4)7-9-27(18,25)5/h12-15,18-19,21,25,31-34H,7-11H2,1-6H3/t15-,18+,19+,21+,25-,27+,28-/m1/s1
InChIKeyHWFSHYBHNVCQPE-XRTAJGAOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Macrocarpal L: A Sesquiterpenoid Natural Product from Eucalyptus Globulus Branches for Cancer and Antimicrobial Research


Macrocarpal L (CAS: 327601-97-8) is a sesquiterpenoid natural product isolated from the branches of Eucalyptus globulus . It belongs to the macrocarpal family of phloroglucinol-sesquiterpene conjugates, which are known for their diverse biological activities including antibacterial, antifungal, anti-inflammatory, and anticancer effects . Unlike the more extensively characterized antibacterial macrocarpals A–G, Macrocarpal L exhibits a distinct sesquiterpenoid structural motif and has demonstrated notable cytotoxic activity against human cancer cell lines, with IC50 values below 10 µM against A549 (lung carcinoma) and HL-60 (leukemia) cells .

Workflow Cell-model cytotoxicity screening studies
Selection Sesquiterpenoid natural product probe for SAR
Context Eucalyptus branch-derived reference standard

Why Macrocarpal L Cannot Be Interchanged with Other Macrocarpals: Differential Bioactivity and Structural Basis


Macrocarpals are not a uniform class of compounds; their bioactivity profiles diverge significantly based on the nature of the sesquiterpene moiety and its coupling to the phloroglucinol core. While many macrocarpals (e.g., A, B, C, D) exhibit potent antibacterial activity against Gram-positive bacteria , Macrocarpal L demonstrates a distinct cytotoxic profile against human cancer cell lines . Furthermore, Macrocarpal L is a sesquiterpenoid product, whereas many other macrocarpals are phloroglucinol dialdehyde diterpene derivatives . This structural divergence leads to target selectivity shifts, meaning that substituting Macrocarpal L with another macrocarpal could result in a complete loss of the desired anticancer or cytotoxic activity in a research setting. The following quantitative evidence underscores these critical differences.

Core scaffold Sesquiterpenoid vs. diterpenoid core may shift target engagement and cytotoxic response
Activity profile Cytotoxicity-dominant profile may not replicate antibacterial macrocarpal behavior
Source tissue Branch-isolated compound may differ in purity and consistency from leaf-derived analogs

Quantitative Differentiation of Macrocarpal L: Cytotoxicity, Structural Class, and Activity Profile


Enhanced Cytotoxic Potency Against Human Cancer Cell Lines Compared to Macrocarpal A

Macrocarpal L demonstrates sub-10 µM cytotoxic activity against A549 lung carcinoma cells (IC50 < 10 µM) and HL-60 leukemia cells (IC50 < 10 µM) . In contrast, Macrocarpal A exhibits higher IC50 values against MCF7 breast cancer cells (IC50 = 7.8 µg/mL, equivalent to ~16.5 µM) . This indicates that Macrocarpal L may possess greater potency in certain cancer cell contexts, though a direct head-to-head study is needed for confirmation.

Cytotoxicity vs. Macrocarpal A
Cross-study comparable
IC50 < 10 µM (A549, HL-60) vs. ~16.5 µM (MCF7)
Supports cross-study cytotoxicity comparison
Direct head-to-head study needed for confirmation
Anticancer Cytotoxicity Natural Products

Structural Class Differentiation: Macrocarpal L as a Sesquiterpenoid Versus Phloroglucinol-Diterpene Macrocarpals

Macrocarpal L is classified as a sesquiterpenoid natural product , whereas many other macrocarpals (e.g., A–G) are phloroglucinol dialdehyde diterpene derivatives . This fundamental structural distinction arises from the nature of the terpene moiety coupled to the phloroglucinol core. Sesquiterpenoids contain 15 carbons, while diterpenoids contain 20 carbons, leading to different three-dimensional architectures and potentially distinct interactions with biological targets.

Chemical Class
Class-level inference
Sesquiterpenoid (C15) vs. Diterpenoid (C20) core
Structural scaffold may affect target interaction
Based on isolation and characterization studies
Natural Product Chemistry Structural Classification Biosynthesis

Divergent Biological Activity Profile: Cytotoxicity vs. Antibacterial Dominance

While Macrocarpal A exhibits potent antibacterial activity (MIC < 0.2 µM against Bacillus subtilis; MIC 0.4 µM against Staphylococcus aureus) , Macrocarpal L's reported bioactivity is predominantly cytotoxic, with IC50 values below 10 µM against cancer cell lines . The lack of reported antibacterial MIC data for Macrocarpal L suggests a shift in target selectivity away from bacterial inhibition and toward eukaryotic cell cytotoxicity.

Bioactivity Profile
Data to verify
Cytotoxic (IC50 <10 µM) vs. antibacterial (MIC 0.2–0.4 µM for Macrocarpal A)
Activity profile suggests cytotoxicity-focused studies
Macrocarpal L antibacterial MIC not reported
Bioactivity Profiling Target Selectivity Mechanism of Action

Botanical Source Differentiation: Isolation from Eucalyptus globulus Branches vs. Leaves

Macrocarpal L is specifically isolated from the branches of Eucalyptus globulus , whereas many other macrocarpals (e.g., A–G) are typically isolated from the leaves of Eucalyptus macrocarpa or other Eucalyptus species . This botanical source differentiation may reflect distinct biosynthetic pathways or tissue-specific accumulation, which could influence compound yield, purity, and batch-to-batch consistency during extraction.

Botanical Source
Supporting evidence
Eucalyptus globulus branches vs. E. macrocarpa leaves
Source tissue may influence compound consistency
May impact extraction reproducibility and batch quality
Natural Product Sourcing Chemotaxonomy Bioprospecting

Optimal Research and Industrial Application Scenarios for Macrocarpal L


In Vitro Anticancer Drug Discovery Screening

Given Macrocarpal L's demonstrated cytotoxicity against A549 lung carcinoma and HL-60 leukemia cells (IC50 < 10 µM) , it is a suitable candidate for inclusion in natural product libraries targeting cancer cell lines. Researchers can use Macrocarpal L as a positive control or hit compound in medium-throughput cytotoxicity screens to identify novel anticancer leads.

Comparative Natural Product Pharmacology Studies

Macrocarpal L's distinct sesquiterpenoid structure and cytotoxic activity profile make it an ideal comparator in studies investigating structure-activity relationships (SAR) within the macrocarpal family . By contrasting its effects with antibacterial macrocarpals like A or B, researchers can elucidate how terpene core modifications alter target engagement and bioactivity .

Natural Product Reference Standard for Eucalyptus globulus Branch Extracts

As a characteristic sesquiterpenoid isolated from Eucalyptus globulus branches, Macrocarpal L can serve as a chemical marker for quality control and standardization of Eucalyptus-derived natural product extracts intended for anticancer or cytotoxicity research .

Mechanistic Studies on Cytotoxicity Pathways

The sub-10 µM IC50 values in A549 and HL-60 cells position Macrocarpal L as a useful tool for probing cell death pathways (e.g., apoptosis, autophagy) in cancer models. Its activity at low micromolar concentrations allows for dose-response studies with manageable compound consumption.

Application
Selection Property
Validation Focus
Cancer cell-line screening studies
Cytotoxicity endpoint profile
Cell viability and proliferation endpoints
Structure-activity relationship (SAR) studies
Sesquiterpenoid scaffold differentiation
Target engagement shift vs. diterpenoid macrocarpals
Natural product reference standard
Eucalyptus globulus branch-derived marker
Chromatographic identity and purity review
Cytotoxicity pathway investigation
Low-micromolar activity window
Apoptosis/autophagy pathway-response endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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